Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate

Medicinal Chemistry Synthetic Methodology Chiral Building Blocks

Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate (CAS 1784070-98-9) is an N-Boc-protected 2-substituted azetidine building block with the molecular formula C10H20N2O2 and molecular weight 200.28 g/mol. This compound features a conformationally constrained four-membered azetidine ring bearing a methylaminomethyl substituent at the 2-position, distinguishing it from the more prevalent 3-substituted regioisomeric building blocks commonly marketed as PROTAC linkers.

Molecular Formula C10H20N2O2
Molecular Weight 200.282
CAS No. 1784070-98-9
Cat. No. B2776081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate
CAS1784070-98-9
Molecular FormulaC10H20N2O2
Molecular Weight200.282
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC1CNC
InChIInChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(12)7-11-4/h8,11H,5-7H2,1-4H3
InChIKeyORGMIXQZUVFNHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate (CAS 1784070-98-9): A 2-Substituted Azetidine Scaffold for Specialized MedChem Procurement


Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate (CAS 1784070-98-9) is an N-Boc-protected 2-substituted azetidine building block with the molecular formula C10H20N2O2 and molecular weight 200.28 g/mol . This compound features a conformationally constrained four-membered azetidine ring bearing a methylaminomethyl substituent at the 2-position, distinguishing it from the more prevalent 3-substituted regioisomeric building blocks commonly marketed as PROTAC linkers. The predicted acid dissociation constant (pKa) of the exocyclic secondary amine is 10.17 ± 0.10 , defining its protonation state under physiological or relevant formulation conditions and influencing its reactivity in subsequent synthetic transformations. This scaffold is typically supplied as a research chemical with a purity specification of ≥95% .

Why Regioisomeric Substitution Prevents Direct Substitute Interchange for 1784070-98-9


The 2-substituted azetidine scaffold of tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate cannot be interchanged with its 3-substituted regioisomer (e.g., CAS 1049730-81-5 or CAS 1053655-53-0) without altering critical molecular properties. The substitution position dictates the geometrical exit vector of the pendant amine, the electronic environment of the ring nitrogen, and the overall conformational landscape of the molecule [1]. These regioisomers are not functionally equivalent; the 3-substituted variant is widely commercialized as a standard PROTAC linker , while the 2-substituted analog presents distinct steric and electronic profiles that preclude it as a universal, non-optimized replacement. Disregarding the regioisomeric identity can compromise synthetic route design, target binding geometry, or metabolic stability in structure-activity relationship (SAR) programs.

Quantitative Differentiation Evidence for Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate


Synthetic Accessibility: Specialized C2-Substitution Demands Non-Trivial Chiral Synthesis vs. Readily Available 3-Substituted Regioisomer

Enantioenriched C2-substituted azetidines lack general and simple synthetic approaches, as highlighted by a recent methodology paper that achieved a 44% yield over three steps for protected C2-substituted azetidines [1]. In contrast, the 3-substituted regioisomer 1-Boc-3-((methylamino)methyl)azetidine is commercially available from multiple suppliers with catalog stock and ready scalability .

Medicinal Chemistry Synthetic Methodology Chiral Building Blocks

Basicity Signature: Elevated Exocyclic Amine pKa Redirects Protonation State and Reactivity Relative to 3-Substituted Analog

The predicted pKa of the exocyclic secondary amine in the target compound is 10.17 ± 0.10 . This value is notably higher than the predicted pKa of 9.23 ± 0.20 for the closely related 3-substituted analog tert-butyl 3-(methylamino)azetidine-1-carboxylate , reflecting the differential electronic influence of the 2- vs. 3-substitution pattern on the azetidine ring.

Physicochemical Property Drug Design Amine Basicity

Procurement Cost and Availability Benchmark: Significant Price Premium for the 2-Substituted Scaffold

The target compound commands a substantial price premium compared to the 3-substituted regioisomer. Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate is listed at EUR 683 for 50 mg (EUR 1,366/g) , whereas the 3-substituted PROTAC linker 1-Boc-3-((methylamino)methyl)azetidine is offered at USD 50 for 100 mg (USD 500/g) .

Procurement Supply Chain Cost Analysis

Purity Specification and Analytical Benchmarking: 3-Substituted Regioisomers Offer Higher Certified Purity

Commercial suppliers of the target compound list a minimum purity of 95% . In contrast, the 3-substituted regioisomer 1-Boc-3-((methylamino)methyl)azetidine is routinely stocked at ≥98% purity , providing a higher confidence threshold for biological assays and multi-step syntheses.

Quality Control Analytical Chemistry Building Block Purity

Application Scenarios for Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate Based on Quantitative Evidence


Stereochemically Demanding Medicinal Chemistry Campaigns Requiring a Chiral C2-Vector

When an SAR program necessitates a basic amine side chain projecting from the 2-position of the azetidine ring—providing a distinct exit vector not achievable with 3-substituted PROTAC linkers or piperidine isosteres—this compound serves as the requisite enantiopure building block . Its elevated synthetic complexity and higher cost (EUR 1,366/g) are justified by the unique geometry it introduces into lead molecules .

Exploration of Basicity-Dependent Pharmacology

The elevated pKa of the exocyclic amine (pKa 10.17 vs. 9.23 for the 3-substituted analog) makes this compound suitable for investigating the impact of amine protonation state on target binding, cellular permeability, or lysosomal trapping . This is particularly relevant in central nervous system (CNS) drug discovery where amine basicity is a key parameter.

Specialized PROTAC Linker Design Requiring a Non-Standard Azetidine Scaffold

While 3-substituted azetidines are the default choice for PROTAC linkers, the 2-substituted variant offers an alternative conformational profile that may enhance ternary complex formation or improve degradation efficiency for certain target/E3 ligase pairs. The procurement of this scaffold is indicated when standard 3-substituted linkers fail to produce adequate degradation potency or selectivity .

Quote Request

Request a Quote for Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.